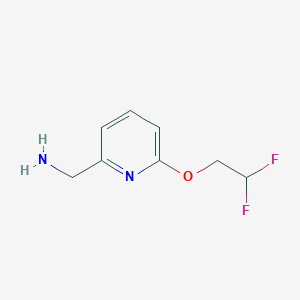
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H10F2N2O and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base to form the intermediate 6-(2,2-difluoroethoxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases mediated by specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with glucagon-like peptide-1 (GLP-1) receptors, affecting glucose metabolism and insulin secretion .
Comparación Con Compuestos Similares
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(6-(2,2-Difluoroethoxy)pyridin-2-yl)ethanamine: This compound has a similar structure but with an ethanamine group instead of a methanamine group.
(6-(2,2-Difluoroethoxy)pyridin-2-yl)methanol: This compound has a methanol group instead of a methanamine group.
(6-(2,2-Difluoroethoxy)pyridin-2-yl)acetic acid: This compound has an acetic acid group instead of a methanamine group.
These comparisons highlight the unique properties of this compound, which make it valuable for specific research applications.
Propiedades
Fórmula molecular |
C8H10F2N2O |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-3-1-2-6(4-11)12-8/h1-3,7H,4-5,11H2 |
Clave InChI |
HAXNPSBLUUVYAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OCC(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


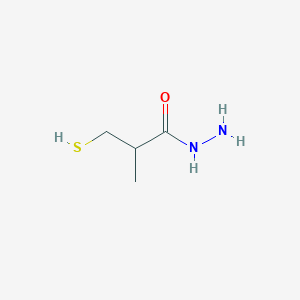

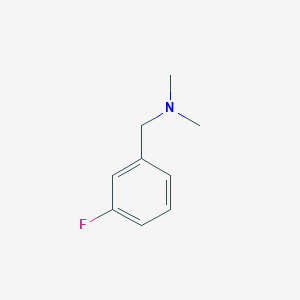
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
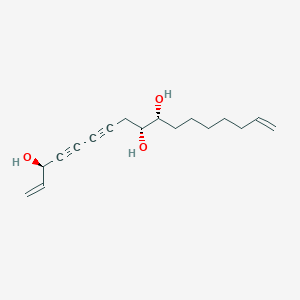
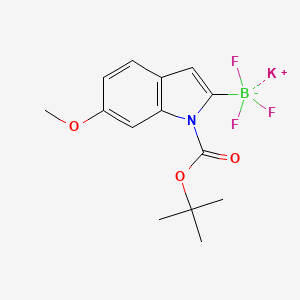

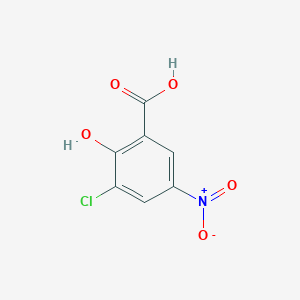
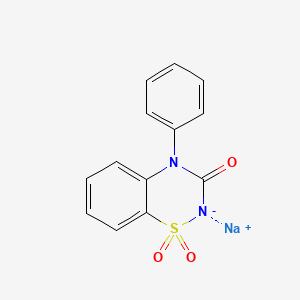
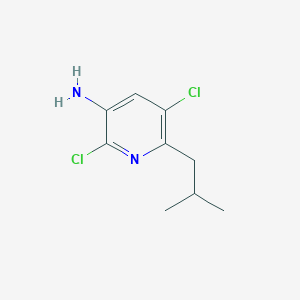
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
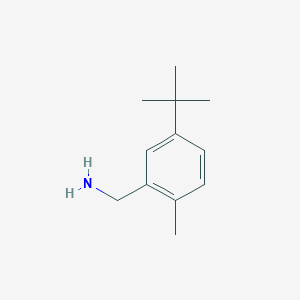

![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
